Mev protein - 148266-30-2

Mev protein

Catalog Number: EVT-1519790
CAS Number: 148266-30-2
Molecular Formula: C8H7BrO4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The MeV protein is derived from the measles virus, which primarily infects humans and is transmitted via respiratory droplets. The virus can lead to severe complications, including pneumonia and encephalitis, particularly in malnourished or immunocompromised individuals. The Edmonston strain of MeV is commonly used in research and vaccine development.

Classification

MeV proteins can be classified into several categories based on their functions:

  • Structural Proteins: These include the hemagglutinin (H), fusion (F), nucleoprotein (N), phosphoprotein (P), matrix (M), and large polymerase (L) proteins.
  • Non-Structural Proteins: These proteins, such as the C protein, play roles in evading host immune responses and regulating viral replication.
Synthesis Analysis

Methods

The synthesis of MeV proteins involves several steps:

  1. Infection of Host Cells: Vero cells are commonly used for culturing the measles virus. The cells are infected with the virus at a low multiplicity of infection to promote viral replication.
  2. Purification Techniques: Various methods are employed to purify MeV proteins, including:
    • Ultracentrifugation: This technique separates viral particles based on their density.
    • Hydrophobic Interaction Chromatography: This method exploits differences in hydrophobicity to further purify proteins.
    • Immunoaffinity Chromatography: Specific antibodies are used to isolate target proteins from complex mixtures .

Technical Details

After purification, techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry are utilized to analyze the protein composition and confirm the presence of specific MeV proteins .

Molecular Structure Analysis

Structure

The molecular structure of the MeV protein includes:

  • Matrix Protein (M): This protein forms a layer beneath the viral envelope and is essential for virus assembly. It interacts with other structural proteins and cellular membranes.
  • Nucleocapsid Complex: The nucleoprotein encapsulates the viral RNA genome, forming a helical structure that is critical for RNA synthesis.

Data

Cryo-electron tomography has provided insights into the spatial arrangement of MeV proteins during assembly. For instance, studies have shown that the matrix protein forms a lattice structure that organizes glycoproteins on the cell membrane during viral budding .

Chemical Reactions Analysis

Reactions

MeV proteins undergo several biochemical reactions:

  1. Protein-Protein Interactions: The matrix protein interacts with glycoproteins during assembly, facilitating their incorporation into budding virions.
  2. Post-Translational Modifications: These modifications can affect protein stability and function, influencing viral replication efficiency.

Technical Details

The interactions between MeV proteins can be studied using techniques such as co-immunoprecipitation and yeast two-hybrid assays to elucidate their functional relationships within the viral life cycle .

Mechanism of Action

Process

The mechanism by which MeV proteins operate involves:

  1. Assembly: The matrix protein plays a pivotal role in assembling viral components at the host cell membrane.
  2. Budding: Once assembled, virions bud off from the host cell, facilitated by interactions between matrix and glycoproteins.

Data

Research indicates that mutations in the matrix protein can significantly impact viral assembly and release efficiency . Additionally, studies have shown that specific interactions between MeV proteins enhance polymerase processivity during RNA synthesis .

Physical and Chemical Properties Analysis

Physical Properties

MeV proteins exhibit various physical properties:

  • Solubility: The solubility of MeV proteins can vary based on their structure and post-translational modifications.
  • Stability: Environmental factors such as pH and temperature influence protein stability.

Chemical Properties

MeV proteins are characterized by:

  • Chemical Composition: They consist primarily of amino acids that contribute to their functional roles.
  • Binding Affinities: The interactions between MeV proteins and host cell receptors exhibit specific binding affinities that are critical for viral entry .
Applications

Scientific Uses

MeV proteins have several applications in scientific research:

  • Vaccine Development: Understanding MeV protein structures aids in designing effective vaccines against measles.
  • Therapeutic Research: Investigating how these proteins interact with host cells can lead to novel antiviral therapies.
  • Immunology Studies: Research on how MeV evades immune responses contributes to broader immunological knowledge.
Introduction to Measles Virus (MeV) Proteins

Measles virus (MeV), a highly contagious human pathogen, relies on its structural and non-structural proteins for host invasion, replication, and immune evasion. This section details MeV's classification, genomic architecture, and the critical functions of its viral proteins in pathogenesis.

Taxonomic Classification of MeV in the Paramyxoviridae Family

Measles virus belongs to the genus Morbillivirus within the subfamily Orthoparamyxovirinae and family Paramyxoviridae. Its closest relatives include canine distemper virus (CDV) and rinderpest virus (RPV), both sharing structural and pathogenic characteristics. As a member of the order Mononegavirales, MeV possesses a non-segmented, negative-sense, single-stranded RNA genome (~15.9 kb) encapsidated by the nucleoprotein (N) [1] [3] [4]. Virions are pleomorphic, ranging from 120–1,000 nm in diameter, with a lipid envelope derived from host cell membranes. Two glycoprotein spikes—fusion (F) and hemagglutinin (H)—embedded in the envelope mediate receptor binding and membrane fusion [3] [8]. Only one MeV serotype exists, though genetic variation divides wild-type strains into 24 genotypes (e.g., A, B3, D8) based on N-protein sequence divergence [8] [10].

Table 1: Taxonomic Classification of Measles Virus

Classification LevelDesignationKey Features
OrderMononegaviralesNon-segmented, negative-sense RNA genomes
FamilyParamyxoviridaeEnveloped virions; helical nucleocapsids
SubfamilyOrthoparamyxovirinaeIncludes genera Morbillivirus, Respirovirus, and Rubulavirus
GenusMorbillivirusClosest relatives: rinderpest virus, canine distemper virus
SpeciesMeasles morbillivirusSingle serotype; 24 genotypes identified

Genomic Organization and Protein Coding Regions

The MeV genome comprises 15,894 nucleotides organized into six contiguous, non-overlapping transcription units flanked by conserved 3´ leader (52 nt) and 5´ trailer (37 nt) regions. Genes adhere to the "rule of six", where genome length must be divisible by six for efficient replication [3] [8]. Genes are arranged sequentially as:3´-N-P-M-F-H-L-5´Each gene is separated by intergenic trinucleotide spacers (GAA) and encodes eight proteins through transcriptional gene editing and alternative reading frames:

  • N gene: Encodes the nucleocapsid protein (N), which encapsidates genomic RNA.
  • P gene: Uses RNA editing to express three proteins:
  • Phosphoprotein (P): Co-factor for RNA polymerase.
  • V protein: Zinc-binding protein that antagonizes interferon responses.
  • C protein: Regulates viral RNA synthesis.
  • M gene: Encodes the matrix protein (M), which links ribonucleoproteins to envelope glycoproteins.
  • F gene: Encodes the fusion protein (F), which enables membrane fusion and cell entry.
  • H gene: Encodes the hemagglutinin (H), responsible for receptor binding (CD150/nectin-4).
  • L gene: Encodes the large polymerase (L), which catalyzes RNA synthesis, capping, and polyadenylation [2] [3] [8].

Table 2: MeV Genes and Encoded Proteins

GeneEncoded ProteinsFunction
NNucleoprotein (N)Forms helical ribonucleocapsid; protects viral RNA
PPhosphoprotein (P)Polymerase co-factor; chaperones N protein
V proteinIFN antagonist; blocks MDA5 and TLR7 signaling
C proteinModulates viral RNA synthesis; inhibits IFN production
MMatrix protein (M)Budding driver; links ribonucleocapsids to envelope glycoproteins
FFusion protein (F)Mediates viral-host membrane fusion and cell-cell fusion (syncytia)
HHemagglutinin (H)Binds receptors (CD150/nectin-4); triggers F-protein activation
LLarge polymerase (L)RNA-dependent RNA polymerase; adds 5´ caps and 3´ poly-A tails to mRNAs

Role of MeV Proteins in Viral Pathogenicity and Host Interactions

MeV proteins orchestrate viral entry, replication, assembly, and immune evasion:

  • Receptor Binding and Entry:The H protein binds CD150/SLAM (on lymphocytes/dendritic cells) or nectin-4 (on epithelial cells), triggering conformational changes in the F protein. This induces membrane fusion, releasing the ribonucleoprotein complex (RNP: RNA-N-P-L) into the cytoplasm [6] [9] [10]. Vaccine strains (e.g., Edmonston) may also use CD46, but wild-type strains rely on CD150/nectin-4 [9].

  • Transcription and Replication:The L polymerase, complexed with P, transcribes genes sequentially from the 3´ end, generating a transcriptional gradient (N > L). The N/P ratio regulates the switch from transcription to replication, where the anti-genome serves as a template for new genomes. Host factors (e.g., HSP72, tubulin) enhance polymerase processivity [2] [3] [9].

  • Immune Evasion:

  • V protein: Binds and blocks MDA5 and TLR7, inhibiting interferon (IFN)-α/β production. It also targets STAT proteins to disrupt JAK-STAT signaling [3] [9].
  • C protein: Suppresses IFN induction by inhibiting IRF3 activation [5] [9].
  • N protein: Disrupts IFN regulatory factor 3 (IRF3) via its disordered C-terminal tail [3] [5].
  • H protein: Downregulates CD150, impairing T-cell activation [6] [9].

  • Assembly and Egress:The M protein recruits RNPs to the plasma membrane, interacting with the cytoplasmic tails of F and H. M-driven budding is ESCRT-independent, forming enveloped virions or syncytia. The F protein facilitates cell-cell spread by fusing infected cells with neighbors [3] [6].

Table 3: MeV Protein Functions in Pathogenicity

ProteinPathogenic RoleHost Interaction
HReceptor binding (CD150/nectin-4); immune suppression via CD150 downregulationDetermines tropism for immune/epithelial cells
FMembrane fusion; syncytium formationEnables cell-to-cell spread; facilitates entry
NRNA encapsidation; innate immune antagonismBinds eIF3-p40, Hsp72, and IRF-3 to disrupt host defenses
PPolymerase co-factor; N-protein chaperoneForms soluble N⁰-P complex to prevent non-specific RNA binding
VIFN antagonism; STAT protein degradationBlocks MDA5, TLR7, and RIG-I signaling; inhibits IFN production
CModulates viral RNA synthesis; IFN suppressionInhibits IRF3 activation; enhances virion release
MRNP transport; budding driver; transcription inhibitionBinds F/H cytoplasmic tails; assembles virions at plasma membrane
LRNA synthesis, capping, polyadenylationComplexes with P; requires host HSP72 for optimal activity

The coordinated actions of MeV proteins enable systemic spread, immunosuppression, and complications like pneumonia and encephalitis, underscoring their central role in measles pathogenesis [3] [6] [9].

  • Nucleoprotein (N)
  • Phosphoprotein (P)
  • Matrix protein (M)
  • Fusion protein (F)
  • Hemagglutinin (H)
  • Large polymerase (L)
  • V protein
  • C protein

Properties

CAS Number

148266-30-2

Product Name

Mev protein

Molecular Formula

C8H7BrO4S

Synonyms

Mev protein

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